Cas no 4397-53-9 (4-(benzyloxy)benzaldehyde)
4-(benzyloxy)benzaldehyde Chemical and Physical Properties
Names and Identifiers
-
- 4-Benzyloxybenzaldehyde
- 4-(Benzyloxy)benzaldehyde
- 4-(Benzyloxy)-benzaldehyde
- p-(Benzyloxy)benzaldehyde
- 4-Benzyloxybenzaldeh
- 4-phenylmethyloxybenzaldehyde
- 12P-070
- 4-(Phenylmethoxy)benzaldehyde
- p-Benzyloxy-benzaldehyde
- B1325
- BB 0243317
- Benzaldehyde, p-(benzyloxy)-
- FT-0617662
- NSC 131669
- 4benzyloxybenzaldehyde
- BP-12836
- 4-(Benzyloxy)benzaldehyde, 97%
- NSC28298
- AC-7256
- 4-(Benzyloxy)benzaldehyde, Vetec(TM) reagent grade, 97%
- A826467
- 4-(phenylmethoxybenzaldehyde
- NSC-28298
- AM20061216
- F1997-0010
- 4-benzyloxy benzaldehyde
- 2,4,5-trifluoropropiophenone
- Q63396607
- CS-W015009
- NSC-131669
- Benzaldehyde, 4-(phenylmethoxy)-
- 4-benzoxybenzaldehyde
- 4-formylphenoxy phenyl methane
- StratoSpheres(TM) PL-CHO (Benzaldehyde) resin, 50-100 mesh, extent of labeling: 3.0 mmol/g loading, 1 % cross-linked
- Benzyl 4-formylphenyl ether
- 4-Benzyloxy-benzaldehyde
- 4397-53-9
- FT-0617661
- AKOS000119543
- MFCD00003387
- 5570-82-1
- SCHEMBL158270
- NSC131669
- EN300-15512
- CBMicro_014912
- Cambridge id 5570821
- p-benzyloxybenzaldehyde
- SY005407
- EINECS 224-527-2
- NSC 28298
- T6NE7S92Z9
- AB00306450-03
- Z26334962
- 4-(phenylmethoxy)-benzaldehyde
- 151896-98-9
- 4-phenylmethoxybenzaldehyde
- BIM-0014979.P001
- J-513650
- NCGC00321313-01
- NS00031380
- CHEMBL58010
- DTXSID5063441
- FT-0662862
- DB-013294
- STK198754
- BBL023401
- 4-(Benzyloxy)benzaldehyde; 4-(Phenylmethoxy)benzaldehyde; NSC 131669; NSC 28298; p-(Benzyloxy)benzaldehyde;
- Benzaldehyde, p-(benzyloxy)-(8CI)
- FB18481
- 224-527-2
- 4-(Benzyloxy)benzaldehyde;4-(Phenylmethoxy)benzaldehyde;NSC 131669
- DTXCID7040287
- 4-(benzyloxy)benzaldehyde
-
- MDL: MFCD00003387
- Inchi: 1S/C14H12O2/c15-10-12-6-8-14(9-7-12)16-11-13-4-2-1-3-5-13/h1-10H,11H2
- InChI Key: ZVTWZSXLLMNMQC-UHFFFAOYSA-N
- SMILES: O(C1C=CC(C=O)=CC=1)CC1C=CC=CC=1
- BRN: 1242385
Computed Properties
- Exact Mass: 212.08400
- Monoisotopic Mass: 212.084
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
- Complexity: 201
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: nothing
- Topological Polar Surface Area: 26.3A^2
Experimental Properties
- Color/Form: White or off white powder
- Density: 1.1035 (rough estimate)
- Melting Point: 71-74 °C (lit.)
- Boiling Point: 219°C/13mmHg(lit.)
- Flash Point: 197-199℃/20mm
- Refractive Index: 1.6000 (estimate)
- Water Partition Coefficient: Insoluble
- PSA: 26.30000
- LogP: 3.07810
- Sensitiveness: Air Sensitive
- Solubility: Uncertain
4-(benzyloxy)benzaldehyde Security Information
- Signal Word:Warning
- Hazard Statement: H315-H319-H335
- Warning Statement: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: S24/25:Prevent skin and eye contact.
- Safety Instruction: S24/25
- FLUKA BRAND F CODES:9-23
- HazardClass:IRRITANT
- TSCA:Yes
- Storage Condition:Inert atmosphere,2-8°C
- Safety Term:S24/25
4-(benzyloxy)benzaldehyde Customs Data
- HS CODE:29124900
- Customs Data:
China Customs Code:
2912499000Overview:
2912499000. Other aldehyde ethers\Aldehydes, phenols and aldehydes containing other oxygen-containing groups. VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Appearance of tetraformaldehyde
Summary:
2912499000. other aldehyde-ethers, aldehyde-phenols and aldehydes with other oxygen function. VAT:17.0%. Tax rebate rate:9.0%. . MFN tariff:5.5%. General tariff:30.0%
4-(benzyloxy)benzaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 018216-1g |
4-Benzyloxybenzaldehyde |
4397-53-9 | 98% | 1g |
£10.00 | 2022-03-01 | |
| Fluorochem | 018216-25g |
4-Benzyloxybenzaldehyde |
4397-53-9 | 98% | 25g |
£11.00 | 2022-03-01 | |
| Fluorochem | 018216-100g |
4-Benzyloxybenzaldehyde |
4397-53-9 | 98% | 100g |
£40.00 | 2022-03-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B108010-100g |
4-(benzyloxy)benzaldehyde |
4397-53-9 | 98% | 100g |
¥200.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B108010-25g |
4-(benzyloxy)benzaldehyde |
4397-53-9 | 98% | 25g |
¥61.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B108010-500g |
4-(benzyloxy)benzaldehyde |
4397-53-9 | 98% | 500g |
¥825.90 | 2023-09-04 | |
| Alichem | A019139361-500g |
4-Benzyloxybenzaldehyde |
4397-53-9 | 97% | 500g |
$195.70 | 2023-09-01 | |
| Chemenu | CM243728-500g |
4-Benzyloxybenzaldehyde |
4397-53-9 | 95+% | 500g |
$194 | 2021-06-16 | |
| TRC | B285876-25g |
4-Benzyloxybenzaldehyde |
4397-53-9 | 25g |
$ 45.00 | 2022-06-07 | ||
| TRC | B285876-250 g |
4-Benzyloxybenzaldehyde |
4397-53-9 | 250g |
$ 435.00 | 2022-01-12 |
4-(benzyloxy)benzaldehyde Suppliers
4-(benzyloxy)benzaldehyde Related Literature
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V. Ramkumar,S. Anandhi,P. Kannan,R. Gopalakrishnan CrystEngComm 2013 15 2438
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Siya T. Hulushe,Meloddy H. Manyeruke,Marcel Louzada,Sergei Rigin,Eric C. Hosten,Gareth M. Watkins RSC Adv. 2020 10 16861
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V. Ramkumar,S. Anandhi,P. Kannan,R. Gopalakrishnan RSC Adv. 2015 5 586
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Xiaotan Yu,Xiaoxia Gu,Yunpeng Zhao,Fengqing Wang,Weiguang Sun,Changxing Qi,Lianghu Gu,Yonghui Zhang RSC Adv. 2023 13 4859
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Benedikt Melzer,Franz Bracher Org. Biomol. Chem. 2015 13 7664
Additional information on 4-(benzyloxy)benzaldehyde
4-(Benzyloxy)Benzaldehyde: A Comprehensive Overview
4-(Benzyloxy)benzaldehyde (CAS No. 4397-53-9) is a versatile organic compound with significant applications in the fields of pharmaceuticals, agrochemicals, and material science. This compound, also referred to as benzaldehyde derivative or benzyloxy-substituted benzaldehyde, has garnered attention due to its unique chemical properties and potential for further functionalization. Recent advancements in synthetic methodologies and its utilization in cutting-edge research have solidified its position as a valuable intermediate in organic synthesis.
The molecular structure of 4-(benzyloxy)benzaldehyde comprises a benzene ring substituted with a benzyloxy group (-O-C6H5) at the para position relative to the aldehyde (-CHO) group. This arrangement imparts the molecule with distinct electronic and steric properties, making it amenable to various chemical transformations. The compound's aromaticity and electron-donating groups contribute to its reactivity in nucleophilic and electrophilic reactions, which are pivotal in organic synthesis.
Recent studies have explored the synthesis of 4-(benzyloxy)benzaldehyde through innovative routes, including microwave-assisted synthesis and catalytic cross-coupling reactions. These methods not only enhance the efficiency of production but also minimize environmental impact, aligning with the principles of green chemistry. For instance, researchers have employed palladium-catalyzed Suzuki-Miyaura coupling reactions to construct the benzyloxy group with high precision and yield.
In terms of applications, 4-(benzyloxy)benzaldehyde serves as a key intermediate in the synthesis of bioactive molecules, such as antioxidants, anti-inflammatory agents, and anticancer drugs. Its role as a building block in medicinal chemistry is underscored by its ability to undergo diverse transformations, including alkylation, acylation, and condensation reactions. Moreover, this compound has been utilized in the development of advanced materials, such as stimuli-responsive polymers and sensors, due to its photochemical properties.
Recent research has also highlighted the potential of 4-(benzyloxy)benzaldehyde in click chemistry and modular synthesis strategies. These approaches enable the rapid assembly of complex molecular architectures with high efficiency and selectivity. For example, researchers have demonstrated the use of this compound in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to construct bioactive heterocycles.
The pharmacological properties of 4-(benzyloxy)benzaldehyde have been extensively investigated in preclinical studies. Experimental data indicate that this compound exhibits potent antioxidant activity by scavenging free radicals and inhibiting lipid peroxidation. Additionally, it has shown anti-inflammatory effects by modulating key inflammatory pathways, such as COX-2 expression and NF-κB activation.
In conclusion, 4-(benzyloxy)benzaldehyde (CAS No. 4397-53-9) stands out as a multifaceted organic compound with promising applications across various scientific domains. Its unique chemical properties, coupled with advancements in synthetic methodologies and functionalization strategies, continue to drive innovation in organic chemistry and materials science.
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